

Technical Support Center: LEB-03-153 Preclinical Development

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Compound of Interest

Compound Name: LEB-03-153

Cat. No.: B15142528

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Disclaimer: As of December 2025, there is no publicly available data on the in vivo toxicity of **LEB-03-153** in animal models. This technical support guide has been developed to provide proactive guidance to researchers based on the known pharmacology of its components and general principles of preclinical toxicology.

I. Overview of LEB-03-153

LEB-03-153 is a novel deubiquitinase-targeting chimera (DUBTAC). It is designed to stabilize the WEE1 protein, a critical regulator of the G2/M cell cycle checkpoint, by recruiting the deubiquitinase OTUB1. **LEB-03-153** is composed of two key molecules:

- AZD1775 (Adavosertib): A potent and selective inhibitor of WEE1 kinase.
- EN523: A covalent recruiter of the deubiquitinase OTUB1.

This unique mechanism of action offers a new therapeutic strategy for diseases where WEE1 stabilization may be beneficial, such as in certain cancers.

II. Frequently Asked Questions (FAQs)

Q1: Have any in vivo toxicity studies of LEB-03-153 been published?

A1: No. As of our latest update in December 2025, there are no published preclinical studies detailing the in vivo toxicity or adverse effects of **LEB-03-153** in any animal models.



Researchers should consider their studies as exploratory and should incorporate comprehensive toxicological assessments.

Q2: What are the potential toxicities to watch for in animal models based on **LEB-03-153**'s components?

A2: While data on **LEB-03-153** is unavailable, the toxicity profile of its WEE1 inhibitor component, AZD1775 (Adavosertib), has been evaluated in clinical trials. Researchers should be vigilant for similar adverse events in animal models. The most commonly reported toxicities for AZD1775 are gastrointestinal and hematological.[1][2][3][4]

Q3: What specific clinical signs should I monitor for in my animal studies?

A3: Based on the known side effects of AZD1775, it is crucial to monitor for:

- Gastrointestinal Toxicity: Changes in appetite, weight loss, diarrhea, and signs of nausea or vomiting (e.g., pica in rodents).
- Hematological Toxicity: Signs of anemia (pale mucous membranes), infection (lethargy, fever), or abnormal bleeding/bruising.
- General Health: Monitor for fatigue, changes in activity levels, and any other deviations from baseline behavior.

Q4: Is there any known toxicity associated with the OTUB1 recruiter, EN523?

A4: There is currently no publicly available in vivo toxicity data for EN523.[5][6][7] As a covalent molecule, its potential for off-target effects should be considered in the overall toxicity assessment of **LEB-03-153**.

III. Troubleshooting Guide: Potential Toxicities in Animal Models

This guide provides proactive strategies for identifying and managing potential toxicities during in vivo studies with **LEB-03-153**, based on the known profile of AZD1775.

Troubleshooting & Optimization

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Observed Issue	Potential Cause	Recommended Action
Significant Weight Loss (>15%) and/or Dehydration	Gastrointestinal toxicity (nausea, vomiting, diarrhea) leading to reduced food and water intake.	- Provide supportive care, including supplemental hydration (e.g., subcutaneous fluids) and palatable, high-calorie food Consider dose reduction or temporary cessation of treatment Perform a thorough clinical examination and collect blood for hematology and clinical chemistry analysis.
Pale Mucous Membranes, Lethargy	Anemia due to bone marrow suppression.	- Collect blood for a complete blood count (CBC) to assess red blood cell parameters In severe cases, a blood transfusion may be necessary Evaluate for any signs of internal or external bleeding.
Signs of Infection (e.g., hunched posture, fever)	Neutropenia or leukopenia, increasing susceptibility to opportunistic infections.	- Perform a CBC with a differential to quantify neutrophil and other white blood cell counts Isolate the affected animal to prevent the spread of potential pathogens Consider prophylactic antibiotic treatment under veterinary guidance.
Abnormal Bleeding or Bruising	Thrombocytopenia.	- Conduct a CBC to determine platelet count Handle animals with care to minimize the risk of trauma and bleeding In cases of severe bleeding, veterinary intervention is required.



Quantitative Data Summary: AZD1775 (Adavosertib) Related Adverse Events in Humans

The following table summarizes common adverse events observed in a phase 1 clinical trial of once-daily Adavosertib. While this data is from human trials, it can inform the design of preclinical toxicity monitoring plans.

Adverse Event Category	Any Grade (%)	Grade ≥ 3 (%)
Gastrointestinal		
Nausea	81%	≤ 12%
Diarrhea	> 60%	≤ 12%
Vomiting	> 60%	≤ 12%
Hematological		
Lymphopenia	71%	29%
Anemia	69%	21%
Leukopenia	50%	21%
Neutropenia	Not specified	12% (Grade 4)
Thrombocytopenia	Not specified	2% (Grade 4)

Data adapted from a phase 1 trial of adavosertib in patients with advanced solid tumors.[1]

IV. Experimental Protocols General Protocol for In Vivo Toxicity Assessment of LEB-03-153

This protocol provides a general framework for conducting an initial tolerability and toxicity study of **LEB-03-153** in a rodent model (e.g., mice or rats).

1. Animal Model:

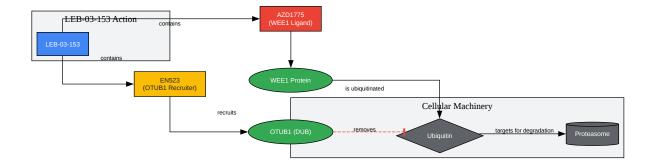


- Select a relevant strain of mouse or rat. Justify the choice of species and strain based on the intended therapeutic application and any known metabolic similarities to humans.
- Use both male and female animals.
- 2. Dosing and Administration:
- Determine the appropriate vehicle for LEB-03-153 based on its solubility and stability.
- Administer LEB-03-153 via the intended clinical route (e.g., oral gavage, intravenous injection).
- Include a vehicle control group.
- Use a dose-escalation design to identify the maximum tolerated dose (MTD). Start with a low dose and escalate in subsequent cohorts based on observed toxicity.
- 3. Monitoring and Data Collection:
- Clinical Observations: Conduct daily observations for any changes in appearance, posture, and behavior.
- Body Weight: Measure body weight at least three times per week.
- Food and Water Consumption: Monitor daily.
- Hematology and Clinical Chemistry: Collect blood samples at baseline and at the end of the study (and potentially at intermediate time points) for a complete blood count and serum chemistry panel.
- Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals.
 Collect major organs and tissues for histopathological examination by a qualified veterinary pathologist.
- 4. Data Analysis:
- Statistically compare data from treated groups to the vehicle control group.



• Determine the No-Observed-Adverse-Effect Level (NOAEL) and the MTD.

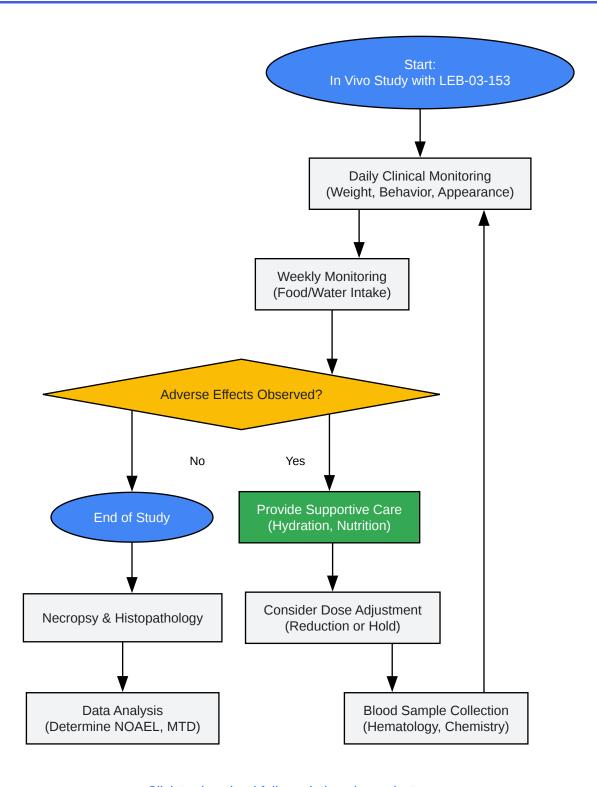
V. Visualizations Signaling Pathway and Experimental Workflow Diagrams



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Caption: Mechanism of action of LEB-03-153.





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Caption: General workflow for preclinical toxicity assessment.



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